molecular formula C22H20N2O7 B341836 2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B341836
M. Wt: 424.4 g/mol
InChI Key: TYEJDONNFDFOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, an oxoethyl group, and an isoindolyl group, making it a subject of interest for chemists and researchers.

Properties

Molecular Formula

C22H20N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C22H20N2O7/c25-19(15-7-6-8-16(13-15)24(29)30)14-31-20(26)11-2-1-5-12-23-21(27)17-9-3-4-10-18(17)22(23)28/h3-4,6-10,13H,1-2,5,11-12,14H2

InChI Key

TYEJDONNFDFOPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxoethyl derivatives.

Scientific Research Applications

2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The oxoethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The isoindolyl group can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
  • 2-(3-aminophenyl)-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Uniqueness

2-{3-nitrophenyl}-2-oxoethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents .

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